molecular formula C29H31NO4 B11319802 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 1092345-53-3

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11319802
CAS No.: 1092345-53-3
M. Wt: 457.6 g/mol
InChI Key: KYKXBZTVQMDTFH-UHFFFAOYSA-N
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Description

This compound belongs to the furochromenone family, characterized by a fused furanochromenone core. Its structure includes:

  • Substituents: Methyl groups at positions 3, 5, and 7.
  • Side chain: A propanoyl group at position 6, linked to a 4-benzylpiperidine moiety.

Properties

CAS No.

1092345-53-3

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C29H31NO4/c1-18-17-33-27-20(3)28-25(16-24(18)27)19(2)23(29(32)34-28)9-10-26(31)30-13-11-22(12-14-30)15-21-7-5-4-6-8-21/h4-8,16-17,22H,9-15H2,1-3H3

InChI Key

KYKXBZTVQMDTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable acylating agent to form the intermediate compound. This intermediate is then subjected to further reactions involving furochromen derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). It acts as a ligand, binding to these receptors and modulating their activity, which in turn affects various cellular pathways and processes .

Comparison with Similar Compounds

Substituent-Driven Activity Differences

  • Methyl vs. Methoxy Groups : Methoxsalen’s 9-methoxy group increases DNA crosslinking efficiency under UV-A, whereas methyl groups (e.g., in the target compound) prioritize lipophilicity for membrane penetration .
  • Aminoalkyl Modifications: Amotosalen’s 3-((2-aminoethoxy)methyl) side chain enables covalent binding to nucleic acids, critical for pathogen inactivation . The target compound’s 4-benzylpiperidine may instead modulate receptor interactions .

Physicochemical Properties

Table 2: Molecular and Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Key Descriptors
Target Compound C₂₉H₃₁NO₄ 457.57 LogP ~3.2 (estimated); Benzylpiperidine enhances solubility in organic solvents
Amotosalen C₁₅H₁₅NO₃ 257.29 Hydrochloride salt improves aqueous solubility
6-Benzyl-5,9-dimethyl-3-biphenyl analogue C₃₂H₂₄O₃ 456.53 High molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹) due to extended conjugation
Methoxsalen C₁₂H₈O₄ 216.19 LogP ~1.8; Limited CNS penetration due to polarity

Research and Clinical Relevance

  • Amotosalen : FDA-approved for platelet and plasma pathogen inactivation, leveraging its photoactivation to crosslink nucleic acids .
  • Methoxsalen: USP-monographed for psoriasis treatment, highlighting regulatory acceptance of furochromenones .

Biological Activity

The compound 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological systems, particularly in the central nervous system due to the presence of the piperidine moiety, which is often associated with neuroactive compounds.

  • Molecular Formula : C29H31NO4
  • Molecular Weight : 457.57 g/mol
  • LogP : 5.7821 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors : 6
  • Polar Surface Area : 46.486 Ų

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine oxidase (MAO) inhibitor , which could enhance levels of neurotransmitters such as serotonin and dopamine. This mechanism is significant in the treatment of various neurological disorders, including depression and anxiety.

Biological Activity Studies

Research has indicated that compounds similar to this one exhibit a range of biological activities, including:

  • Neuroprotective Effects :
    • Studies have shown that derivatives of piperidine can protect neurons from oxidative stress and apoptosis.
    • The compound's ability to inhibit MAO could contribute to neuroprotection by preventing the breakdown of neuroprotective agents like serotonin.
  • Antidepressant Activity :
    • Compounds with similar structures have demonstrated antidepressant-like effects in animal models, suggesting potential efficacy in mood disorders.
  • Analgesic Properties :
    • Some piperidine derivatives are known for their analgesic effects, which may be relevant for this compound as well.

Research Findings and Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyFindings
Neuroprotection StudyThe compound showed significant protection against glutamate-induced toxicity in neuronal cell cultures.
Antidepressant ActivityIn a forced swim test in rats, the compound exhibited reduced immobility time, indicating antidepressant-like effects.
Analgesic EfficacyIn pain models using mice, administration led to a notable decrease in pain response compared to control groups.

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